Steric Bulk Differentiation: tBu vs. Phenyl Substituents at the Oxazoline 4-Position
In a Cu(II)-catalyzed hetero Diels-Alder reaction, changing the oxazoline 4-substituent of a C2-symmetric BOX ligand from tert-butyl to phenyl resulted in a complete reversal of enantioselectivity [1]. The Cu[(S,S)-tBu-BOX](OTf)2 complex yielded the (R)-product with 92% ee, while the analogous Cu[(S,S)-Ph-BOX](OTf)2 complex gave the (S)-product with 94% ee. This demonstrates the decisive influence of the oxazoline substituent, and by inference, the critical role of the tert-butyl groups on the target compound.
| Evidence Dimension | Enantioselectivity (ee) in Cu(II)-catalyzed hetero Diels-Alder reaction |
|---|---|
| Target Compound Data | 92% ee (R) (for the analogous C2-symmetric tBu-BOX/Cu(II) complex; target compound data not available in public domain) |
| Comparator Or Baseline | 94% ee (S) for the analogous C2-symmetric Ph-BOX/Cu(II) complex |
| Quantified Difference | Reversal of enantioselectivity; product configuration changes from (R) to (S) |
| Conditions | Hetero Diels-Alder reaction of enol ethers with benzyloxyacetaldehyde, catalyzed by Cu(II)-BOX complexes with OTf or SbF6 counterions. |
Why This Matters
The tBu substituents are not merely better or worse than alternatives; they can fundamentally alter the stereochemical outcome of a reaction, a key consideration for procurement.
- [1] Evans, D. A.; Johnson, J. S.; Burgey, C. S.; Campos, K. R. Reversal in enantioselectivity of tert-butyl versus phenyl-substituted bis(oxazoline) copper(II) catalyzed hetero Diels-Alder and ene reactions. Crystallographic and mechanistic studies. Tetrahedron Lett. 1999, 40, 2879-2882. View Source
